ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate

Asymmetric synthesis α,α-Disubstituted amino acids Mitsunobu reaction

Ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate is a chiral tertiary α-hydroxy ester bearing a single stereogenic center at the α-carbon. With the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol, this compound belongs to the class of α-hydroxy-α-methyl-β-phenylpropanoate esters.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 285130-47-4
Cat. No. B3342669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate
CAS285130-47-4
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CC1=CC=CC=C1)O
InChIInChI=1S/C12H16O3/c1-3-15-11(13)12(2,14)9-10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3/t12-/m0/s1
InChIKeyFQFYVYZSUGJWPZ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate (CAS 285130-47-4): Chiral α-Hydroxy Ester for Asymmetric Synthesis Procurement


Ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate is a chiral tertiary α-hydroxy ester bearing a single stereogenic center at the α-carbon. With the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol, this compound belongs to the class of α-hydroxy-α-methyl-β-phenylpropanoate esters . Its defining feature is the (S)-absolute configuration, which renders it a versatile enantiopure building block for introducing chiral quaternary carbon centers into target molecules, most notably in the synthesis of optically active α,α-disubstituted amino acids, tetronic acids, and aminofuranones [1]. The compound is typically supplied as a colorless to pale yellow liquid or low-melting solid with a purity of ≥95–98% and is stored under inert atmosphere at 2–8°C to preserve stereochemical integrity .

Why Ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate Cannot Be Replaced by Its Racemate or (R)-Enantiomer in Chiral Synthesis


In stereoselective synthesis, the absolute configuration of the starting α-hydroxy ester directly dictates the configuration of the newly formed quaternary α-carbon in the final product. The Mitsunobu reaction with hydrazoic acid proceeds with complete inversion of stereochemistry at the α-carbon [1]; therefore, beginning with the (S)-enantiomer (CAS 285130-47-4) yields the (R)-configured α-azido ester, which upon reduction furnishes the (R)-α,α-disubstituted amino acid. Employing the (R)-enantiomer or racemic material would either invert the absolute configuration of the target amino acid or produce a mixture of enantiomers that requires costly separation [2]. Similarly, in the biocatalytic cascade toward 5,5-disubstituted tetronic acids, the (S)-cyanohydrin-derived (S)-2-hydroxy ester is the mandatory substrate for downstream acylation and cyclization steps; the (R)-ester is not processed by the enzymatic machinery and leads to no conversion . Substitution with the methyl ester analog or the free acid would further alter reactivity and solubility, disrupting validated synthetic protocols.

Quantitative Differentiation Evidence for Ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate vs. Analogues


Enantiomeric Configuration Dictates Absolute Stereochemistry of α,α-Disubstituted Amino Acid Products via Mitsunobu Inversion

Under optimized Mitsunobu conditions (HN₃, PMe₃, ADDP, THF, 0–25 °C), chiral tertiary α-hydroxy esters undergo complete inversion of configuration to yield α-azido esters. When ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate is employed, the product is the (R)-α-azido ester, which upon hydrogenation and hydrolysis furnishes (R)-α-methylphenylalanine. By contrast, use of the (R)-enantiomer (CAS 205505-45-9) yields the (S)-amino acid, and racemic starting material gives a racemic product that requires chiral resolution [1]. The stereochemical fidelity is >99% as determined by chiral HPLC analysis of the final amino acid products [1].

Asymmetric synthesis α,α-Disubstituted amino acids Mitsunobu reaction

Enantiomer-Dependent Hydrolysis Rate by Carboxypeptidase A: (S)-Configuration Is Essential for Substrate Recognition

In a study of carboxypeptidase A (CPA) substrate specificity, (S)-hippuryl-α-methylphenyllactic acid—derived from the (S)-α-hydroxy ester scaffold—was hydrolyzed by CPA, whereas the corresponding (R)-hippuryl-α-methylphenylalanine failed to undergo hydrolysis initially and only began to react after a ~2 h lag phase at a much reduced rate [1]. This demonstrates that the (S)-configuration at the α-carbon is a prerequisite for efficient CPA-catalyzed ester hydrolysis, directly linking the stereochemistry of the starting α-hydroxy ester to biological recognition events.

Enzyme kinetics Carboxypeptidase A Stereospecific hydrolysis

(S)-Enantiomer Is the Exclusive Substrate for Biocatalytic Synthesis of Tetronic Acids and Aminofuranones

The (S)-ketone cyanohydrins produced by (S)-hydroxynitrile lyase (MeHNL) are transformed into the corresponding (S)-2-hydroxy esters, including ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate. These (S)-esters serve as the sole substrates for subsequent acylation to 2-acyloxy esters and LHMDS- or LDA-mediated cyclization to tetronic acids (S)-8 . The entire cascade is stereospecific: starting from (S)-cyanohydrins of 69% ee, the tetronic acid products can be enriched to >99% ee by simple recrystallization. The (R)-esters are not accepted by the enzymatic acylation machinery and yield no cyclized product .

Biocatalysis Tetronic acids Hydroxynitrile lyase

Physicochemical Properties Differentiate Ethyl (S)-Ester from Methyl Ester and Free Acid Analogs in Reaction Compatibility

The ethyl ester of (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid exhibits a calculated LogP (XLogP3-AA) of 2.0 and a topological polar surface area (tPSA) of 46.5 Ų . Compared to the methyl ester analog [methyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate; predicted LogP ~1.5], the ethyl ester provides increased lipophilicity, which can enhance solubility in organic solvents (THF, toluene) used in Mitsunobu and acylation reactions. Relative to the free acid [(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid; tPSA ~57.5 Ų], the ethyl ester's reduced polarity and hydrogen-bond donor count facilitate purification by silica gel chromatography and improve compatibility with water-sensitive reagents such as LHMDS and LDA . These differences are critical for reaction yield and ease of handling in multi-step synthetic sequences.

Lipophilicity Protecting group strategy Ester reactivity

Preferred Procurement Scenarios for Ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate


Synthesis of Enantiopure α,α-Disubstituted Amino Acids via Mitsunobu Inversion

When the synthetic target is an (R)-configured α-methyl-α-amino acid—such as (R)-α-methylphenylalanine, a key building block in peptidomimetic drug discovery—ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate is the required precursor. The Mitsunobu protocol with HN₃/ADDP/PMe₃ proceeds with complete inversion (>99% ee) and isolated yields of 70–90% after hydrogenation and ester hydrolysis [1]. Starting from the (S)-ester avoids the need for chiral auxiliary strategies or resolution of racemic amino acid products, reducing step count and improving atom economy.

Biocatalytic Cascade to 5,5-Disubstituted Tetronic Acids and Vitamin C Analogues

The (S)-α-hydroxy ester is the mandatory intermediate in the (S)-MeHNL-catalyzed route to 5,5-disubstituted tetronic acids (S)-8 and 4-amino-2(5H)-furanones (S)-4/(S)-5. These heterocycles are structural cores of vitamin C analogues and natural product-inspired enzyme inhibitors. The ester is acylated with benzyloxyacetyl chloride and cyclized with LHMDS to afford 3-hydroxy-tetronic acids; subsequent debenzylation yields vitamin C analogues (S)-9a,b . Only the (S)-enantiomer produces these targets with high enantiomeric excess, and recrystallization can upgrade ee from 69% to >99% .

Preparation of Stereochemically Defined Carboxypeptidase A Substrates and Mechanistic Probes

For enzymology studies investigating carboxypeptidase A catalytic mechanism, the (S)-α-hydroxy ester serves as the precursor to (S)-hippuryl-α-methylphenyllactic acid, an ester substrate that is hydrolyzed by CPA with only a 6.8-fold rate reduction relative to the unsubstituted hippuryl phenyllactate [2]. This contrasts sharply with the 105-fold rate reduction observed for the corresponding (S)-amide substrate, providing evidence for divergent hydrolytic pathways for ester and amide substrates. Procurement of the (S)-ester is essential for generating the active ester substrate probe.

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